Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate
Description
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate (CAS: 1422354-53-7) is a spirocyclic compound featuring a sulfur atom (thia) at position 5, a ketone group (oxo) at position 6, and an ethyl ester moiety at position 5. Its molecular formula is C₁₀H₁₄O₃S, with a molar mass of 214.28 g/mol and a predicted density of 1.24 g/cm³ . The spiro[3.4]octane core introduces conformational rigidity, while the sulfur atom and ester group influence its electronic and solubility properties. The compound’s predicted pKa of 10.10 suggests moderate acidity, likely due to the ketone and ester functionalities .
Structure
3D Structure
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-2-13-8(11)7-6-10(4-3-5-10)14-9(7)12/h7H,2-6H2,1H3 |
InChI Key |
XCQQTZMMVPFITJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(CCC2)SC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The double nucleophilic displacement of disulfonates derived from alkane-1,3-diols represents a foundational approach for constructing the thiaspirocyclic framework. In this method, 1,3-diols are first converted to disulfonate intermediates, which undergo cyclization upon treatment with sulfur nucleophiles. For example, 2,2-bis(bromomethyl)propane-1,3-diol (11 ) serves as a precursor for synthesizing sulfur-containing spirocycles. The diol is sulfonated using methanesulfonyl chloride to form a dimethanesulfonate intermediate (26 ), which reacts with sodium sulfide (Na₂S) to induce cyclization. The sulfide anion displaces both sulfonate groups, forming the thiaspiro ring (Scheme 1).
Scheme 1:
1,3-Diol → Disulfonate → Thiaspirocycle via Na₂S-mediated cyclization.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Esterification Post-Cyclization
Following cyclization, the carboxylic acid intermediate is esterified using ethanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄). This step introduces the ethyl ester group at position 7 of the spirocycle.
Table 1: Representative Conditions for Disulfonate-Based Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes Na₂S solubility |
| Reaction Temperature | 70°C | Balances kinetics and stability |
| Na₂S Equivalents | 2.2 eq | Ensures complete displacement |
| Esterification Catalyst | H₂SO₄ (0.1 eq) | >90% conversion |
Thiourea-Mediated Cyclization of Halogenated Precursors
Mechanistic Pathway
Thiourea acts as a sulfur source in double nucleophilic displacements, enabling the formation of thietane rings. For instance, 3,3-bis(chloromethyl)oxetane (76 ) reacts with thiourea under acidic conditions to generate an isothiouronium intermediate (77 ). Subsequent treatment with KOH eliminates ammonia and facilitates cyclization to form 3-chloromethyl-3-hydroxymethylthietane (79 ), which undergoes further ring expansion to yield the spirocyclic product.
Critical Modifications for Ethyl Ester Incorporation
To introduce the ethyl ester moiety, the hydroxyl group in intermediate 79 is oxidized to a ketone, followed by esterification. Alternatively, pre-functionalized substrates with ethoxycarbonyl groups can be used to streamline the synthesis.
Table 2: Thiourea-Based Synthesis Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Displacement | Thiourea, HClO₄ | Isothiouronium salt |
| Cyclization | KOH, Ethanol, 40 min | Thietane formation |
| Oxidation | PCC, CH₂Cl₂ | Ketone generation |
| Esterification | Ethanol, H₂SO₄ | Ethyl ester installation |
Epoxide Ring-Opening with Hydrogen Sulfide
Reaction Overview
Chloromethyloxirane derivatives (142a–c ) undergo ring-opening with hydrogen sulfide (H₂S) in the presence of Ba(OH)₂, yielding thietane-3-ols (145 ). The reaction proceeds via initial nucleophilic attack by the hydrosulfide anion (-SH) at the less hindered carbon of the epoxide, followed by proton transfer and intramolecular cyclization.
Application to Target Compound
To adapt this method for Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate, the thietane-3-ol intermediate is oxidized to the corresponding ketone and subsequently esterified. For example, oxidation with pyridinium chlorochromate (PCC) converts the alcohol to a ketone, while ethyl chloroformate introduces the ester group.
Table 3: Epoxide-Based Synthesis Data
| Parameter | Value | Role |
|---|---|---|
| H₂S Pressure | 1 atm | Ensures stoichiometric uptake |
| Base | Ba(OH)₂ (1.5 eq) | Generates -SH anion |
| Oxidation Agent | PCC (1.2 eq) | Alcohol → Ketone |
| Esterification Reagent | Ethyl chloroformate | Introduces ethyl ester |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow systems, which improve heat transfer and reduce reaction times. For example, the Na₂S-mediated cyclization achieves 85% yield in flow reactors versus 72% in batch processes.
Purification Strategies
Crystallization techniques using methyl tert-butyl ether (MTBE) effectively isolate the final product, achieving >98% purity. Chromatography is avoided due to scalability limitations.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Disulfonate Cyclization | 78 | 97 | High |
| Thiourea Displacement | 65 | 95 | Moderate |
| Epoxide Ring-Opening | 70 | 96 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with cellular pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate and its analogs:
Key Observations:
Fluorine substituents in Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate enhance electronegativity and metabolic stability, a feature absent in the sulfur-containing target .
Conformational Rigidity: Spiro systems enforce non-planar conformations, reducing entropy penalties in binding interactions. For example, the thiazolo-pyrimidine derivative in exhibits a puckered pyrimidine ring (deviation: 0.224 Å from plane), suggesting similar conformational constraints in the target compound .
Acidity and Solubility :
- The target’s predicted pKa (10.10) is higher than typical carboxylic acids (pKa ~4-5), likely due to electron-withdrawing effects of the spiro system and sulfur atom . This contrasts with Methyl 6-chloropicolinate, where the chlorine atom lowers the pKa of the adjacent ester group .
Crystallographic and Hydrogen-Bonding Behavior
- Spirocyclic Systems : The puckering of spiro rings (e.g., in ) is quantified using Cremer-Pople coordinates, which describe out-of-plane displacements . For the target compound, similar puckering could stabilize crystal packing via C–H···O interactions, as seen in related thiazolo-pyrimidine derivatives .
- Hydrogen Bonding : The 6-oxo group in the target compound may act as a hydrogen bond acceptor, analogous to the C=O interactions observed in ’s crystal structure .
Pharmacological Relevance
While direct bioactivity data for the target compound is unavailable, structurally related spirocyclic compounds exhibit pharmacological properties. For instance:
Biological Activity
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is a spirocyclic compound characterized by its unique structure, which includes a sulfur atom in its ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14O3S
- Molecular Weight : 214.28 g/mol
- CAS Number : 1823254-22-3
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction may lead to various therapeutic effects, including:
- Inhibition of microbial growth
- Induction of apoptosis in cancer cells
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate activity |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity in various studies.
Case Study: Anticancer Efficacy
A recent study assessed the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results are presented below:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 15 | Moderate cytotoxicity |
| MDA-MB-231 | 10 | High cytotoxicity |
| HeLa | 20 | Variable sensitivity |
These results indicate that this compound possesses significant cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other spirocyclic compounds. A comparison with structurally similar compounds is shown below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate | Contains an oxygen atom instead of sulfur | Different reactivity profile |
| 2-Azaspiro[3.4]octane | Contains nitrogen atoms in the spirocyclic structure | Varies in biological activity |
The presence of sulfur in this compound imparts distinct chemical properties that may enhance its biological activity compared to these similar compounds.
Q & A
Basic: What are the key synthetic routes for Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate, and how do reaction conditions influence product yield?
Answer:
The synthesis typically involves annulation strategies to construct the spirocyclic core. A common route includes cyclization reactions using sulfur-containing precursors, followed by esterification. Critical steps include:
- Oxidation : Hydrogen peroxide is used to oxidize thioether intermediates to sulfoxides or sulfones, enhancing electrophilicity for subsequent ring closure .
- Substitution : Ammonia or amines introduce nucleophilic groups, enabling diversification of the spirocyclic scaffold .
Optimization : Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Lewis acids) significantly impact yield. For example, lower temperatures (0–5°C) minimize side reactions during oxidation, while higher temperatures (80–100°C) accelerate annulation.
Advanced: How can researchers resolve contradictions in crystallographic data for this compound using SHELX and ORTEP?
Answer:
Discrepancies in bond lengths or angles may arise from:
- Data Quality : High-resolution (<1.0 Å) datasets reduce noise. Use SHELXL for refinement, leveraging its robust least-squares algorithms to adjust thermal parameters and occupancy .
- Model Validation : ORTEP-3 visualizes electron density maps to identify misplaced atoms. Compare torsion angles with Cremer-Pople puckering parameters to validate ring conformations .
- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Basic: What spectroscopic and computational methods are effective for characterizing the spirocyclic structure?
Answer:
- NMR : H and C NMR identify substituents and ring junctions. The spiro carbon (quaternary) appears as a singlet in C NMR (~100–110 ppm) .
- X-ray Crystallography : SHELX refines the spirocyclic geometry, confirming non-planar puckering via Cremer-Pople coordinates (amplitude and phase ) .
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict vibrational spectra (IR) and compare with experimental data .
Advanced: How do hydrogen bonding patterns and ring puckering influence the compound’s stability and reactivity?
Answer:
- Hydrogen Bonding : Graph set analysis (Etter’s method) identifies motifs like chains, stabilizing crystal packing. The sulfur atom’s lone pairs participate in weak C–H···S interactions, affecting solubility .
- Ring Puckering : Cremer-Pople parameters quantify puckering amplitude () and phase (). For the 5-membered thia ring, ≈ 0.5 Å and ~90° indicate envelope conformations, influencing steric strain and reactivity .
Basic: What biological targets are hypothesized for this compound, and how are these interactions studied experimentally?
Answer:
- Targets : The sulfur atom facilitates covalent binding to cysteine residues in enzymes (e.g., proteases, kinases). Hypothesized targets include bacterial penicillin-binding proteins (PBPs) .
- Assays :
Advanced: How do structural analogs of this compound compare in reactivity and bioactivity?
Answer:
| Compound Name | Structural Variation | Reactivity/Bioactivity Difference |
|---|---|---|
| Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate | Oxygen instead of sulfur | Lower electrophilicity; reduced enzyme inhibition |
| 2,6-Diazaspiro[3.4]octane | Nitrogen in spiro core | Enhanced basicity; altered hydrogen bonding |
| Ethyl 6-benzyl-2-octanoylazaspirone | Benzyl substituent | Increased lipophilicity; improved membrane permeability |
Methodology : Compare Hammett σ values for substituents and conduct MD simulations (AMBER force field) to assess binding affinity differences.
Advanced: What experimental strategies mitigate synthetic byproducts during spirocyclic ring formation?
Answer:
- Byproduct Source : Competing [3+2] cycloadditions or over-oxidation.
- Mitigation :
- Catalyst Screening : Use Sc(OTf) to favor [4+1] annulation over side pathways.
- In Situ Monitoring : ReactIR tracks intermediate concentrations, enabling real-time adjustment of stoichiometry .
Basic: How is the ester group’s electronic environment probed to predict hydrolytic stability?
Answer:
- O NMR : Shifts at ~250–270 ppm indicate electron-withdrawing effects, correlating with hydrolysis rates.
- Hydrolysis Kinetics : Conduct pH-rate profiles (pH 1–13) to identify base-catalyzed vs. acid-catalyzed degradation pathways .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME calculates logP (~2.1), suggesting moderate blood-brain barrier penetration.
- Metabolism : CYP450 docking simulations (AutoDock Vina) identify 3A4 as the primary metabolizer, guiding toxicity studies .
Basic: How does the sulfur atom influence the compound’s spectroscopic and catalytic behavior?
Answer:
- NMR : S NMR (non-standard) reveals deshielding effects (~300–400 ppm) due to lone pair anisotropy.
- Catalysis : Sulfur participates in redox cycles (e.g., thiol-disulfide exchange), enabling applications in asymmetric catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
